molecular formula C11H11N5O2 B2913502 5-nitro-N4-(p-tolyl)pyrimidine-4,6-diamine CAS No. 391225-25-5

5-nitro-N4-(p-tolyl)pyrimidine-4,6-diamine

Cat. No.: B2913502
CAS No.: 391225-25-5
M. Wt: 245.242
InChI Key: VYTLHXVWIBQMFJ-UHFFFAOYSA-N
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Description

5-nitro-N4-(p-tolyl)pyrimidine-4,6-diamine is a heterocyclic aromatic compound that contains a pyrimidine ring substituted with a nitro group at the 5-position and a p-tolyl group at the N4 position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-nitro-N4-(p-tolyl)pyrimidine-4,6-diamine typically involves the nitration of N4-(p-tolyl)pyrimidine-4,6-diamine. The nitration reaction can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to introduce the nitro group at the 5-position of the pyrimidine ring .

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the nitration process to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to isolate the desired product efficiently .

Chemical Reactions Analysis

Types of Reactions

5-nitro-N4-(p-tolyl)pyrimidine-4,6-diamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-nitro-N4-(p-tolyl)pyrimidine-4,6-diamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-nitro-N4-(p-tolyl)pyrimidine-4,6-diamine involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or interfere with nucleic acid synthesis, contributing to its antimicrobial and anticancer activities .

Comparison with Similar Compounds

Similar Compounds

  • 5-nitro-N4-(m-tolyl)pyrimidine-4,6-diamine
  • 5-nitro-N4,N6-diphenylpyrimidine-4,6-diamine

Comparison

Compared to similar compounds, 5-nitro-N4-(p-tolyl)pyrimidine-4,6-diamine is unique due to the presence of the p-tolyl group, which can influence its chemical reactivity and biological activity.

Properties

IUPAC Name

4-N-(4-methylphenyl)-5-nitropyrimidine-4,6-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N5O2/c1-7-2-4-8(5-3-7)15-11-9(16(17)18)10(12)13-6-14-11/h2-6H,1H3,(H3,12,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYTLHXVWIBQMFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC2=NC=NC(=C2[N+](=O)[O-])N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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